Rhodamine B octadecyl ester perchlorate

概要

説明

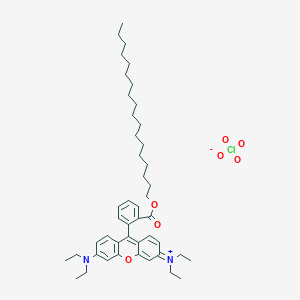

Rhodamine B octadecyl ester perchlorate is a fluorescent dye known for its lipophilic properties, making it suitable for various scientific applications. It is a derivative of Rhodamine B, modified to include an octadecyl ester group, which enhances its solubility in organic solvents and its ability to integrate into lipid environments .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Rhodamine B octadecyl ester perchlorate typically involves the esterification of Rhodamine B with octadecanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as dichloromethane. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with stringent control over reaction conditions to ensure consistent product quality. The final product is subjected to rigorous quality control measures, including purity testing and fluorescence efficiency assessments .

化学反応の分析

Ion Exchange Reactions

The perchlorate (ClO₄⁻) counterion participates in stoichiometric exchange with other anions, enabling modulation of the compound's physicochemical properties. This process is critical for tuning solubility and fluorescence behavior in various media .

Table 1: Anion Exchange Reactions and Outcomes

Key Findings:

-

Fluorinated counterions enhance hydrophobicity, improving compatibility with nonpolar matrices (e.g., polymer nanoparticles) .

-

Ion exchange efficiency depends on anion size and charge density, with bulkier anions displacing ClO₄⁻ more effectively .

Photochemical Energy Transfer

The rhodamine core engages in Förster resonance energy transfer (FRET) as a donor when paired with acceptors like DiD (a cyanine dye) .

Table 2: FRET Parameters in Nanoparticle Systems

Mechanistic Insights:

-

Energy transfer rates correlate with acceptor density, reaching picosecond timescales at higher loadings .

-

The octadecyl chain anchors the dye in lipid membranes or hydrophobic polymer domains, stabilizing donor-acceptor proximity .

Nanoparticle Encapsulation via Hydrophobic Interactions

The compound integrates into polymeric nanoparticles through hydrophobic aggregation during nanoprecipitation .

Reaction Protocol:

-

Dissolution: Rhodamine B octadecyl ester perchlorate (4.86 mg) is co-dissolved with polymers (e.g., PDEAEMA-b-PEG) in ethanol (10 mg/mL total polymer) .

-

Nanoprecipitation: The mixture is added dropwise to PBS (pH 8), inducing self-assembly into sub-100 nm particles .

-

Purification: Dialysis against pH 5 buffer removes unencapsulated dye, achieving ~30% loading efficiency .

Critical Factors:

-

pH-dependent nanoparticle stability: Disassembly occurs below pH 6.5 due to PDEAEMA protonation .

-

Hydrophobic interactions between the octadecyl chain and polymer core dominate encapsulation .

Stability Under Environmental Stressors

While hydrolysis of the ester bond is thermodynamically plausible, experimental data from primary sources indicate stability in aqueous buffers (pH 5–8) over 48 hours . Degradation is observed only under extreme conditions (e.g., strong acids/bases), though specific kinetics remain undocumented in peer-reviewed studies .

科学的研究の応用

Primary Applications

-

Fluorescent Membrane Probe

- RBOEP is primarily used as a fluorescent membrane probe due to its lipophilic nature, which allows it to integrate into cell membranes effectively. This property makes it suitable for studying various cellular processes, including membrane dynamics and cellular uptake mechanisms .

- Fluorescence Resonance Energy Transfer (FRET) Assays

- Nanoparticle Encapsulation

- Sensing Applications

Case Study 1: Translocation Studies

A study investigated the voltage-dependent translocation of RBOEP across lipid bilayers. The research revealed that the translocation rate increased with the length of the hydrocarbon chain of rhodamine derivatives, highlighting the importance of lipophilicity in membrane interactions . This study provided insights into the mechanisms of how RBOEP can traverse biological membranes, which is crucial for its application as a probe in cellular studies.

Case Study 2: Nanoparticle Drug Delivery

In another study, RBOEP was co-dissolved with polymeric components to create nanoparticles aimed at hydrophobic drug delivery. The encapsulation efficiency was determined to be approximately 30%, demonstrating the potential of RBOEP-loaded nanoparticles for delivering therapeutic agents effectively within cells . This research emphasizes the compound's utility in enhancing drug delivery systems through innovative nanoparticle technology.

作用機序

The mechanism of action of Rhodamine B octadecyl ester perchlorate involves its integration into lipid environments, where it acts as a fluorescent marker. The compound’s fluorescence is activated upon excitation with specific wavelengths of light, allowing it to be used in various imaging and detection applications. The molecular targets and pathways involved include lipid membranes and cellular compartments, where the dye can localize and provide valuable information through its fluorescence signals .

類似化合物との比較

Similar Compounds

Rhodamine B: The parent compound, less lipophilic but widely used in similar applications.

Rhodamine 6G: Another fluorescent dye with different spectral properties, used in laser applications.

Rhodamine 110 chloride: A derivative with distinct fluorescence characteristics, used in biochemical assays

Uniqueness

Rhodamine B octadecyl ester perchlorate stands out due to its enhanced lipophilicity, making it particularly suitable for applications involving lipid environments. Its ability to integrate into lipid membranes and its high fluorescence efficiency make it a valuable tool in various scientific fields .

生物活性

Rhodamine B octadecyl ester perchlorate (C18RB) is a derivative of the well-known fluorescent dye Rhodamine B, modified to enhance its hydrophobic properties and biological applications. This compound has garnered attention in various fields, including drug delivery systems, cellular imaging, and biophysical studies due to its unique properties and functionalities.

This compound is characterized by its molecular formula and a molecular weight of approximately 785.5 g/mol. It appears as a green crystalline solid and is soluble in water, with a pH range of 3-4 when dissolved at concentrations of 10 g/L at 20°C .

1. Cellular Uptake and Endosomal Escape

Recent studies have demonstrated that C18RB can be effectively encapsulated within polymeric nanoparticles, allowing for enhanced cellular uptake. For instance, nanoparticles composed of poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA) were used to encapsulate C18RB, achieving an encapsulation efficiency of approximately 30% . The nanoparticles exhibited a pH-responsive behavior that facilitates endosomal escape, crucial for delivering therapeutic agents into the cytosol of target cells.

In vitro experiments using 3T3 fibroblast cells showed that these nanoparticles maintained over 80% cell viability at concentrations up to 5 mg/mL, indicating low cytotoxicity while allowing for effective cellular localization of the dye .

2. Translocation Across Lipid Membranes

The translocation properties of C18RB across lipid bilayers have been studied extensively. Research indicates that the rate of translocation is influenced by the alkyl chain length of the rhodamine derivatives. C18RB demonstrated a significant ability to traverse lipid membranes, which is vital for its application in drug delivery systems . The translocation rate increased with longer hydrocarbon chains, suggesting that C18RB’s octadecyl group enhances its membrane affinity compared to shorter-chain derivatives.

Applications in Drug Delivery

C18RB has been explored as a model compound for drug delivery systems due to its hydrophobic nature and fluorescence properties. The encapsulation within nanoparticles not only protects the dye from degradation but also improves the solubility and bioavailability of hydrophobic drugs. The ability to escape from endosomal compartments further enhances its potential as a carrier for therapeutic agents.

Study on Nanoparticle Formulation

A study focused on formulating dual-component nanoparticles using C18RB highlighted its role as a fluorophore for tracking nanoparticle localization within cells. The nanoparticles were synthesized through nanoprecipitation methods and showed efficient loading capabilities for hydrophobic drugs. The study concluded that C18RB serves as an effective model dye for assessing nanoparticle behavior in biological systems .

Translocation Studies

Another significant study investigated the voltage-dependent translocation of C18RB across lipid membranes. The findings indicated that C18RB could effectively facilitate proton shuttling through membranes, demonstrating its potential utility in biophysical applications and as a tool for studying membrane dynamics .

Summary Table of Biological Activities

| Property | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 785.5 g/mol |

| Solubility | Soluble in water; pH 3-4 (10 g/L) |

| Cell Viability | >80% at concentrations up to 5 mg/mL |

| Encapsulation Efficiency | ~30% when loaded in PDEAEMA nanoparticles |

| Translocation Rate | Increased with longer alkyl chains; significant across lipid membranes |

特性

IUPAC Name |

[6-(diethylamino)-9-(2-octadecoxycarbonylphenyl)xanthen-3-ylidene]-diethylazanium;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H67N2O3.ClHO4/c1-6-11-12-13-14-15-16-17-18-19-20-21-22-23-24-27-34-50-46(49)40-29-26-25-28-39(40)45-41-32-30-37(47(7-2)8-3)35-43(41)51-44-36-38(31-33-42(44)45)48(9-4)10-5;2-1(3,4)5/h25-26,28-33,35-36H,6-24,27,34H2,1-5H3;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPBUPFBTCDYKNM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C2=C3C=CC(=[N+](CC)CC)C=C3OC4=C2C=CC(=C4)N(CC)CC.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H67ClN2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584976 | |

| Record name | 6-(Diethylamino)-N,N-diethyl-9-{2-[(octadecyloxy)carbonyl]phenyl}-3H-xanthen-3-iminium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

795.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142179-00-8 | |

| Record name | 6-(Diethylamino)-N,N-diethyl-9-{2-[(octadecyloxy)carbonyl]phenyl}-3H-xanthen-3-iminium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rhodamine B octadecyl ester perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is Rhodamine B octadecyl ester perchlorate used to study clay minerals?

A1: this compound is utilized as a fluorescent marker in studying the size and shape of clay mineral layers. Researchers create hybrid Langmuir-Blodgett (LB) films by combining the dye with clay minerals like saponite, hectorite, Wyoming bentonite, and Laponite []. The dye helps visualize the clay layers under atomic force microscopy (AFM), revealing their morphology and arrangement within the LB films. This technique provides valuable insights into the structure of these materials, which is crucial for understanding their properties and potential applications in nanocomposites and ultrathin films. [] [1]: https://www.semanticscholar.org/paper/39a33c784bc11e3730e8526b55072b9a35d11f57

Q2: Can this compound be used in sensor applications?

A2: Yes, this compound has shown promise as a component in optical nitrite sensors []. The dye acts as a potential-sensitive dye (PSD) within a plasticized PVC membrane containing a nitrite-selective carrier (benzylbis(triphenylphosphine) palladium(II)chloride). When exposed to nitrite, the fluorescence intensity of the dye increases, providing a measurable signal proportional to nitrite concentration. This sensing mechanism allows for nitrite detection in the 5 to 5000 mg l–1 range. [] [2]: https://www.semanticscholar.org/paper/649a636207eb37d8e17545f8babb47cbb2e6374d

Q3: What are the limitations of using this compound in sensor applications?

A3: While promising for nitrite sensing, this compound presents some limitations. Firstly, the sensor exhibits pH cross-sensitivity, meaning the signal response to nitrite is influenced by the pH of the solution. Secondly, the sensor's lifetime is limited by the gradual leaching of the dye from the membrane, impacting its long-term stability and performance. [] [2]: https://www.semanticscholar.org/paper/649a636207eb37d8e17545f8babb47cbb2e6374d

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。